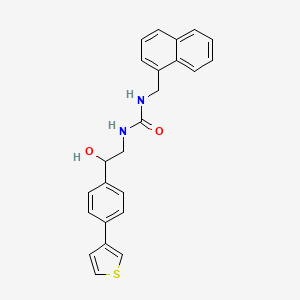
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Molecular Docking
The synthesis of complex molecules involving thiophene and naphthalene units has been a subject of interest due to their potential in various applications, including pharmaceuticals and materials science. For example, the synthesis of unsymmetrical Schiff bases derived from 1,8-diaminonaphthalene showcases the versatility of naphthalene derivatives in forming complex structures with potential biological activity (Arteen et al., 2019). Moreover, the study on the synthesis, characterization, DNA interaction, and docking studies of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes emphasizes the relevance of such molecules in biological contexts, offering insights into their interaction with DNA and potential as drug candidates (Kurt et al., 2020).
Molecular Logic Gates and Sensor Applications
Naphthalene-thiophene hybrid molecules have been demonstrated to act as molecular AND type binary logic gates, showcasing their potential in molecular electronics. The fluorescent properties of these compounds can be modulated by the presence of specific ions, indicating their utility in sensor applications and intracellular ion detection (Karak et al., 2013). This highlights the potential of thiophene-naphthalene derivatives in developing new types of molecular sensors and electronic devices.
Antibacterial and Biological Activity
The thiophene and naphthalene units have been utilized in the synthesis of compounds with significant antibacterial properties. For instance, a series of 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones showed potent activity against Gram-positive bacteria, including Staphylococcus aureus, indicating their potential as antibacterial agents (Sun et al., 2014). This suggests that derivatives of 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea could be explored for their antibacterial properties.
Material Science and Gelation Properties
The anion-dependent gelation properties of low molecular weight hydrogelators, including urea derivatives, illustrate the potential of these compounds in material science, particularly in the development of tunable hydrogels. The rheology and morphology of such gels can be modulated by the choice of anion, paving the way for applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c27-23(19-10-8-17(9-11-19)21-12-13-29-16-21)15-26-24(28)25-14-20-6-3-5-18-4-1-2-7-22(18)20/h1-13,16,23,27H,14-15H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAGXNXPUUHYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

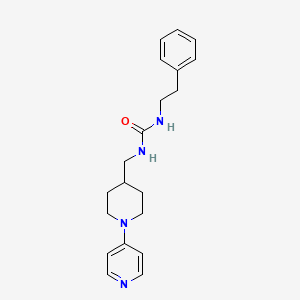

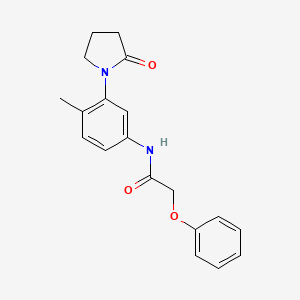
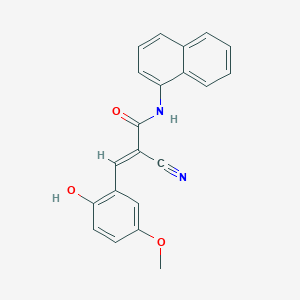

![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)
![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970118.png)
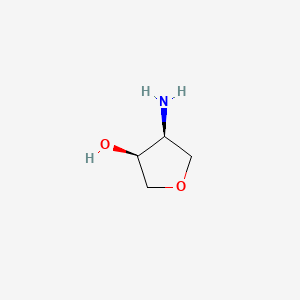
![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)
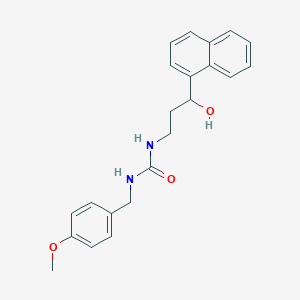

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)